molecular formula C13H18ClNO B1318315 2-Chloro-5-methylphenyl 3-piperidinylmethyl ether CAS No. 883517-41-7

2-Chloro-5-methylphenyl 3-piperidinylmethyl ether

Cat. No.: B1318315
CAS No.: 883517-41-7
M. Wt: 239.74 g/mol
InChI Key: AUVWKCRPRNFWPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methylphenyl 3-piperidinylmethyl ether typically involves the reaction of 2-chloro-5-methylphenol with piperidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methylphenyl 3-piperidinylmethyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent used.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced forms, and substitution reactions may result in different substituted derivatives.

Scientific Research Applications

2-Chloro-5-methylphenyl 3-piperidinylmethyl ether has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-5-methylphenyl 3-piperidinylmethyl ether involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Chloro-5-methylphenyl 3-piperidinylmethyl ether include:

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of a chlorinated phenyl group and a piperidinylmethyl ether moiety makes it valuable for various research and industrial applications .

Properties

IUPAC Name

3-[(2-chloro-5-methylphenoxy)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-10-4-5-12(14)13(7-10)16-9-11-3-2-6-15-8-11/h4-5,7,11,15H,2-3,6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVWKCRPRNFWPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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